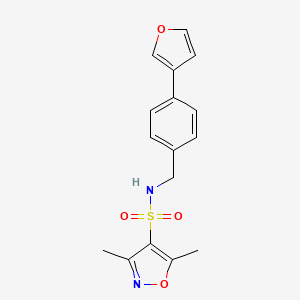

N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. The compound you mentioned seems to be a complex organic molecule that contains both of these structures.

Wissenschaftliche Forschungsanwendungen

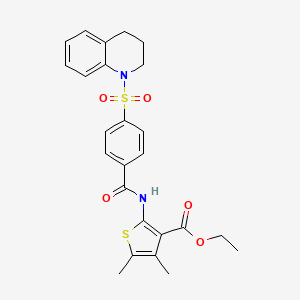

Transition Metal Complexes and Biological Activity

Sulfonamide-derived compounds have been synthesized, including their transition metal complexes, which were characterized and evaluated for their biological activities. These compounds demonstrated moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. This indicates the potential of sulfonamide derivatives in developing new antimicrobial agents (Chohan & Shad, 2011).

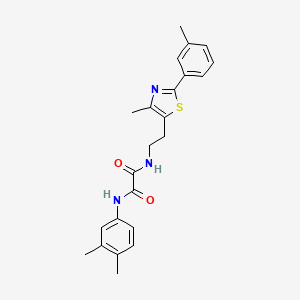

Hybrid Sulfonamide Compounds

Hybridization of sulfonamides with various heterocyclic moieties leads to compounds with a wide variety of biological activities. Recent advances in sulfonamide hybrids, including those containing isoxazole, indicate their significance in designing new therapeutic agents (Ghomashi et al., 2022).

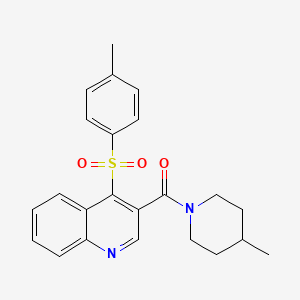

Anti-inflammatory and Antithrombotic Applications

Newly designed sulfonamide analogs have shown promise as potent anti-inflammatory and antithrombotic drugs through molecular docking studies. These findings suggest the application of sulfonamide derivatives in managing inflammatory conditions and thrombosis (Sekhar et al., 2009).

Antiglaucoma Agents

Furazan and furoxan sulfonamides exhibit strong inhibition of carbonic anhydrase isoforms, suggesting their potential as antiglaucoma agents. These compounds have demonstrated intraocular pressure-lowering effects in vivo, highlighting their application in glaucoma treatment (Chegaev et al., 2014).

Light Harvesting and Enzyme Inhibition

Certain sulfonamidobenzoxazole compounds have been studied for their light harvesting properties and potential as enzyme inhibitors. This research opens avenues for the application of sulfonamide derivatives in solar energy conversion and as lead compounds in pharmaceutical development (Mary et al., 2019).

Wirkmechanismus

Target of action

The compound belongs to the class of isoxazoles and sulfonamides. Isoxazoles are often used in medicinal chemistry and have been found to interact with a variety of biological targets, including enzymes and receptors . Sulfonamides, on the other hand, are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Mode of action

Sulfonamides are known to inhibit the activity of carbonic anhydrase, thereby disrupting the balance of bicarbonate ions and protons in the body .

Biochemical pathways

Given its structural features, it might be involved in pathways where isoxazoles and sulfonamides play a role .

Pharmacokinetics

Factors such as its molecular size, polarity, and the presence of functional groups like the sulfonamide group would influence its absorption, distribution, metabolism, and excretion .

Result of action

Based on its structural features, it might modulate the activity of certain enzymes or receptors, leading to changes at the cellular level .

Action environment

The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The sulfonamide group, for instance, is known to be susceptible to hydrolysis under acidic conditions .

Eigenschaften

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11-16(12(2)22-18-11)23(19,20)17-9-13-3-5-14(6-4-13)15-7-8-21-10-15/h3-8,10,17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYJCUAIOMPMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2728312.png)

![5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2728319.png)

![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)

![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)